

Preliminary Toxicity Screening of Antidesma: A Technical Guide

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Compound of Interest

Compound Name: *Antidesmone*

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Abstract

The genus *Antidesma*, comprising approximately 100 species, is widely distributed across tropical and subtropical regions and has a rich history in traditional medicine and culinary applications.^[1] As interest in the therapeutic potential of *Antidesma* species grows, a thorough understanding of their safety profile is paramount for drug development and regulatory approval. This technical guide provides a comprehensive overview of the preliminary toxicity screening of *Antidesma*, with a focus on *Antidesma buniu* (Bignay), for which the most extensive data is currently available. It summarizes key findings from acute and sub-acute oral toxicity studies, details the experimental protocols employed, and visually represents the methodologies and a relevant signaling pathway. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of *Antidesma*-derived products.

Introduction

The genus *Antidesma* L. (Phyllanthaceae) encompasses a diverse group of plants utilized for centuries in traditional medicine to address a variety of ailments, including diabetes, skin infections, and gastrointestinal issues.^[2] The therapeutic potential of this genus is attributed to a rich phytochemical profile, including alkaloids, flavonoids, terpenoids, and other bioactive compounds.^[2] While the efficacy of *Antidesma* extracts is being increasingly explored, rigorous toxicological evaluation is a critical prerequisite for their translation into safe and effective

therapeutic agents. This guide synthesizes the available preliminary toxicity data, primarily from studies on *Antidesma bunioides*, to provide a baseline for future research and development.

Phytochemical Profile of *Antidesma* Species

The toxicity and therapeutic effects of plant extracts are intrinsically linked to their chemical constituents. The genus *Antidesma* is known to contain a wide array of phytochemicals. For instance, *Antidesma bunioides* has been found to contain flavonoids, terpenes, saponins, tannins, and phenolic acids.[3] Phytochemical screening of *Antidesma alexandrinum* has revealed the presence of carbohydrates, coumarins, glycosides, saponins, phenols, and phytosterols.[4] In *Antidesma montanum*, methanolic extracts have shown the presence of flavonoids, tannins, terpenoids, saponins, amino acids, fixed oils, and sterols.[5] *Antidesma punctulatum* leaf extracts have been found to contain tannins, steroids, terpenoids, flavonoids, and saponins in varying concentrations across different cultivars.[6] The unusual alkaloid, **antidesmone**, has been identified in *Antidesma membranaceum*. [7] A comprehensive review of the genus has identified over 236 compounds, including alkaloids, flavonoids, fatty acids, lignans, sterols, and terpenoids.[2]

Acute Oral Toxicity Studies

Acute oral toxicity studies are fundamental in determining the potential for a substance to cause harm after a single dose. The most commonly cited species in the literature for this type of evaluation is *Antidesma bunioides*.

Key Findings

Studies on ethanolic and aqueous extracts of *A. bunioides* fruits have consistently demonstrated a low order of acute toxicity. In mice, the oral administration of single doses up to 2000 mg/kg did not result in mortality or significant adverse effects.[8][9] Similarly, a study on the 'Common' cultivar of *A. bunioides* fruit extract reported safety at doses up to 5000 mg/kg in mice.[10] These findings suggest that the median lethal dose (LD50) for *A. bunioides* fruit extracts is greater than 2000 mg/kg and potentially greater than 5000 mg/kg, classifying them as having low toxicity according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[8][9][10]

Observations during these studies indicated no significant changes in behavior, respiration, or neurological status.[8][9] Furthermore, there were no notable alterations in body weight, food

and water consumption, or the macroscopic appearance of visceral organs.[8][9][10] Hematological and biochemical analyses also showed that parameters such as total red and white blood cells, alanine transaminase (ALT), blood urea nitrogen (BUN), and creatinine remained within normal ranges.[8][9] However, one study noted a decrease in body weight and an increase in BUN in female mice treated with 2000 mg/kg and 175 mg/kg of a specific *A. buni* fruit extract, respectively, although no mortality was observed.[10]

For *Antidesma ghaesembilla*, an acute toxicity study on a crude methanolic extract in Sprague-Dawley rats showed no mortality at doses up to 5000 mg/kg.[11]

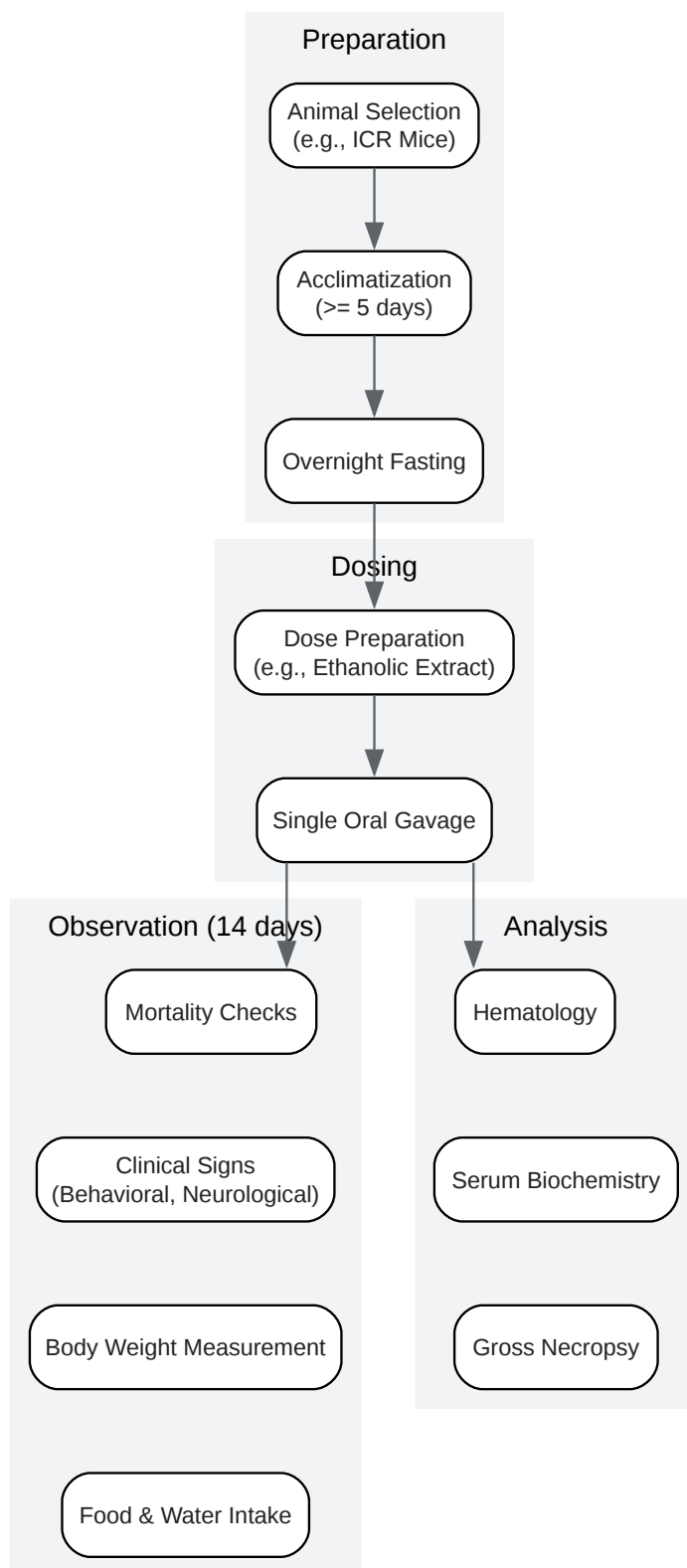
Table 1: Summary of Acute Oral Toxicity Data for *Antidesma buni*

Species	Extract Type	Animal Model	Maximum Dose (mg/kg)	LD50 (mg/kg)	Key Observations
Antidesma buni- us	Ethanol- ic fruit extract	ICR Mice	2000	>2000	No mortality or adverse effects. No significant changes in behavior, body weight, food/water intake, hematology, or biochemistry. [8][9]
Antidesma buni- us cv. 'Common'	Fruit extract	ICR Mice	5000	>5000	No mortality or overt signs of toxicity. Generally unaffected physiological, hematological, and biochemical parameters. [10]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[6]

- **Animal Model:** Typically, young adult rodents (rats or mice) of a single sex (usually females) are used.[\[6\]](#)
- **Housing and Acclimatization:** Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the study.
- **Fasting:** Animals are fasted overnight prior to dosing.
- **Dose Administration:** The test substance is administered orally via gavage in a single dose. The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[\[12\]](#)
- **Stepwise Procedure:** The test proceeds in a stepwise manner, with each step using three animals. The outcome of each step (mortality or survival) determines the next dose level.[\[6\]](#)
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[\[9\]](#)
- **Necropsy:** At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
- **Limit Test:** For substances expected to have low toxicity, a limit test at 2000 mg/kg may be performed with six animals.[\[6\]](#)



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Figure 1: Experimental Workflow for Acute Oral Toxicity Screening.

Sub-acute Oral Toxicity Studies

Sub-acute toxicity studies provide information on the potential adverse effects of repeated exposure to a substance over a period of 28 days.

Key Findings

A 28-day sub-acute oral toxicity study of an aqueous fruit sample of *Antidesma bunius* cv. 'Kalabaw' in ICR mice at a dose of 2000 mg/kg body weight per day did not produce any mortalities or treatment-related adverse effects.^[13] There were no significant changes in feed and water intake, and all mice showed appreciable body weight gain.^[13] Hematological and blood chemistry values were comparable to the control groups.^[13] Gross and microscopic examination of major organs, including the brain, heart, lungs, gastrointestinal tract, liver, spleen, and kidneys, revealed normal architecture and histology.^{[13][14]} These findings suggest that repeated oral administration of *A. bunius* fruit extract at a high dose is well-tolerated in mice.

Table 2: Summary of Sub-acute Oral Toxicity Data for *Antidesma bunius*

Species	Extract Type	Animal Model	Dose (mg/kg/day)	Duration	Key Observations
Antidesma bunioides cv. 'Kalabaw'	Aqueous fruit sample	ICR Mice	2000	28 days	No mortality or morbidity. No significant changes in feed/water intake, body weight gain, blood chemistry, or hematology. Normal organ histology.[13]
Antidesma bunioides cv. 'Common'	Aqueous fruit extract	ICR Mice	Not specified	28 days	No significant changes in body weight, feed/water intake, blood chemistry, or hematology. Normal organ histology.[14]

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This guideline is designed to characterize the toxicity of a substance following repeated oral administration for 28 days.[1][13]

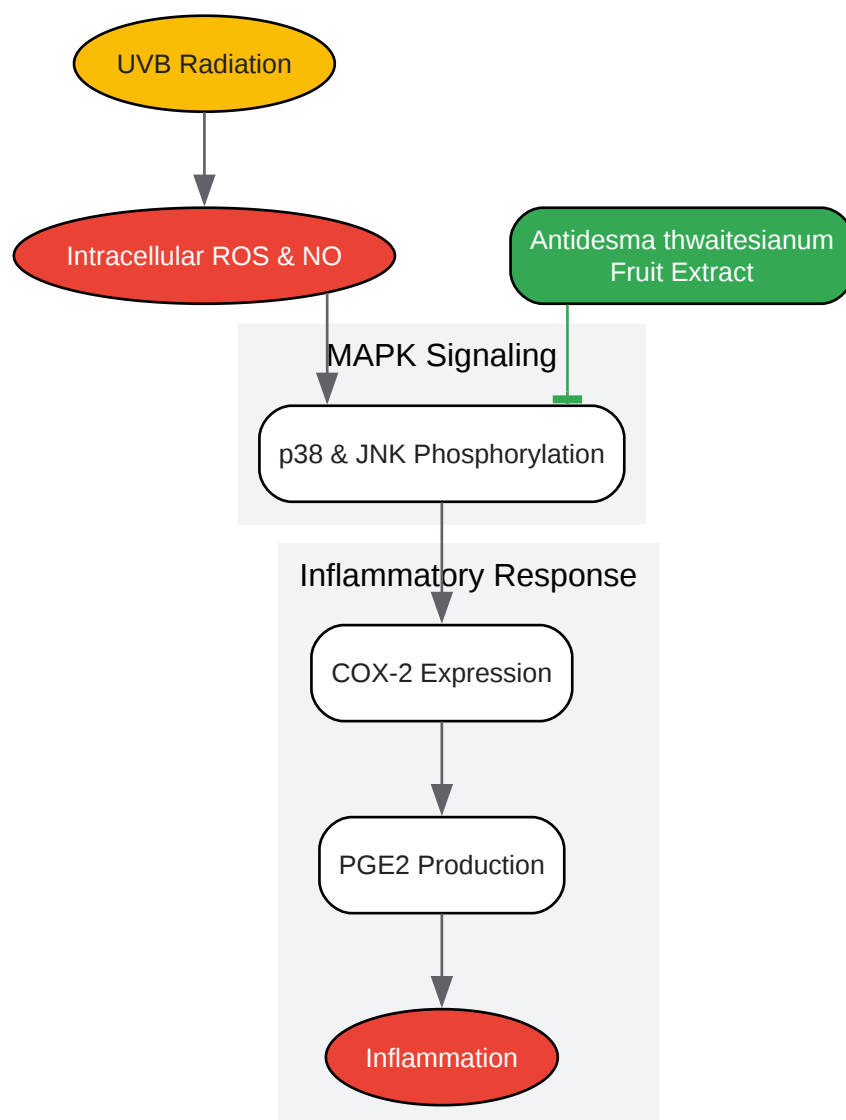
- Animal Model: The preferred species is the rat, though other rodents can be used.[13] Young adult animals of both sexes are required.

- **Dose Groups:** At least three dose levels and a control group are used, with a minimum of 10 animals (5 male, 5 female) per group.[\[13\]](#)
- **Dose Administration:** The test substance is administered orally (by gavage, in feed, or in drinking water) daily for 28 days.[\[13\]](#)
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[\[15\]](#)
- **Hematology and Clinical Biochemistry:** At the end of the study, blood samples are collected for hematological and biochemical analysis.
- **Pathology:** All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[\[15\]](#)
- **Satellite Group:** An additional group may be included at the high dose level and control for a treatment-free recovery period to assess the reversibility of any toxic effects.[\[13\]](#)

Signaling Pathways in Antidesma Bioactivity

While direct toxicological pathways for *Antidesma* are not extensively documented, research into its therapeutic effects has shed light on its interaction with cellular signaling pathways. One notable example is the effect of *Antidesma thwaitesianum* fruit extract on UVB-induced keratinocyte damage.

Pre-treatment with the fruit extract was found to lower the phosphorylation level of two mitogen-activated protein kinase (MAPK) signaling pathways: p38 MAPKs and JNKs.[\[8\]](#) This reduction in MAPK activation leads to a decrease in the downstream pro-inflammatory cascade, specifically through the reduced expression of cyclooxygenase-2 (COX-2) and subsequent lowering of the pro-inflammatory mediator prostaglandin E2 (PGE2).[\[8\]](#)[\[14\]](#) This demonstrates that compounds within the *Antidesma* extract can modulate key signaling pathways involved in cellular stress and inflammation. The photoprotective effects were correlated with the presence of polyphenolic compounds.[\[8\]](#)[\[14\]](#)



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Figure 2: Modulation of the MAPK Signaling Pathway by *Antidesma thwaitesianum* Extract.

Discussion and Future Directions

The available data, predominantly from studies on *Antidesma buniis*, suggest that the fruit extracts of this species have a low toxicity profile in acute and sub-acute oral toxicity studies in rodents. The high LD50 values and the absence of significant adverse effects in these studies provide a strong foundation for the safe development of *A. buniis*-based products.

However, the toxicological data for other species within the *Antidesma* genus is sparse. While some reports mention the traditional uses and phytochemical composition of other species,

comprehensive toxicity studies are lacking. For instance, while the roots of *Antidesma venosum* are considered toxic in traditional knowledge, this has not been scientifically validated with quantitative data.[16] Similarly, while cytotoxic effects of isolated compounds from *Antidesma acidum* have been reported, this does not provide a complete picture of the toxicity of the whole extract.[17]

Therefore, future research should focus on:

- **Broadening the Scope:** Conducting systematic toxicity studies on a wider range of *Antidesma* species to establish their safety profiles.
- **Chronic Toxicity:** Performing chronic toxicity studies to evaluate the long-term effects of *Antidesma* consumption.
- **Mechanism of Action:** Investigating the molecular mechanisms underlying any observed toxicity, including the identification of specific signaling pathways involved.
- **Standardization:** Developing standardized extracts of *Antidesma* to ensure consistency and reproducibility in both efficacy and safety studies.

Conclusion

This technical guide consolidates the current knowledge on the preliminary toxicity screening of the *Antidesma* genus. The existing evidence strongly supports the safety of *Antidesma buniu*s fruit extracts for oral consumption. However, the lack of comprehensive toxicological data for other species highlights a significant knowledge gap. Rigorous and systematic toxicological evaluation of a broader range of *Antidesma* species is essential for the responsible development of novel, safe, and effective therapeutic agents from this promising botanical genus.

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